![molecular formula C12H14O3 B14425301 1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one CAS No. 79557-73-6](/img/structure/B14425301.png)
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one is a chemical compound known for its unique structure and properties. It is an aromatic ketone with a molecular formula of C13H16O3. This compound is characterized by the presence of a but-3-en-2-yl group attached to a dihydroxyphenyl ring, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dihydroxyacetophenone with but-3-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho to the hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one involves its interaction with various molecular targets. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and electron donation, affecting enzyme activity and receptor binding. The compound may also undergo redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one can be compared with similar compounds such as:
1-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one: This compound has a similar structure but with a different alkyl group, leading to variations in its chemical and biological properties.
1-(2,4-dihydroxyphenyl)ethan-1-one: Lacks the but-3-en-2-yl group, resulting in different reactivity and applications.
Eigenschaften
CAS-Nummer |
79557-73-6 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
1-(3-but-3-en-2-yl-2,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H14O3/c1-4-7(2)11-10(14)6-5-9(8(3)13)12(11)15/h4-7,14-15H,1H2,2-3H3 |
InChI-Schlüssel |
ORMMBNPUNOBQOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)C1=C(C=CC(=C1O)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


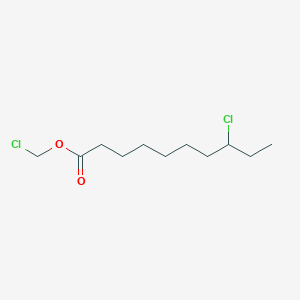
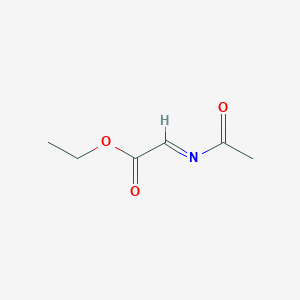
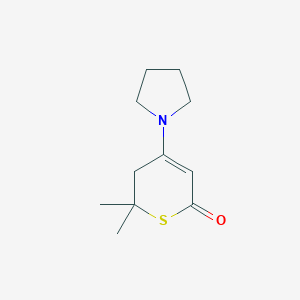
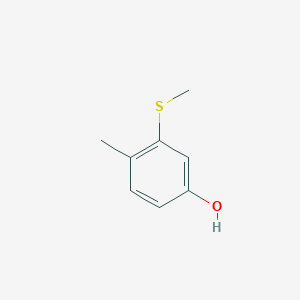
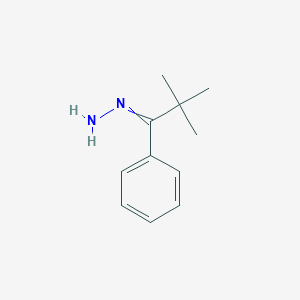

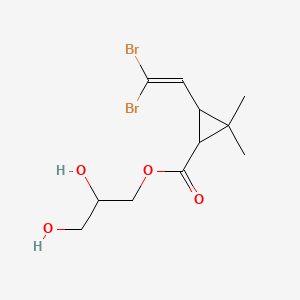
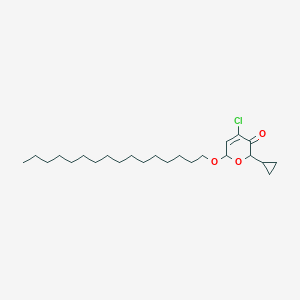
![(5aS,8aS)-5-propan-2-yl-4,5a,6,7,8,8a-hexahydrocyclopenta[f][1,3,5]dioxazepine](/img/structure/B14425273.png)
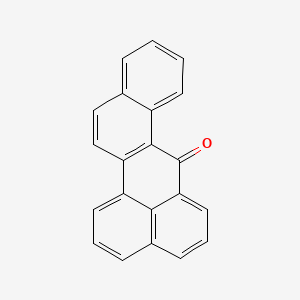
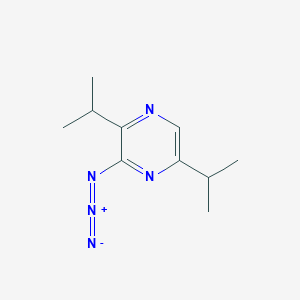
![4-[4-(2-Oxo-1,2-dihydroquinolin-6-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B14425285.png)


